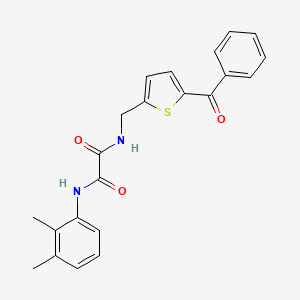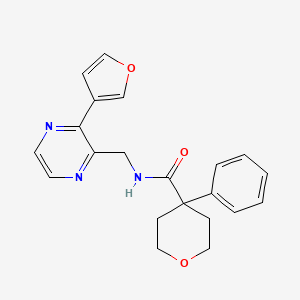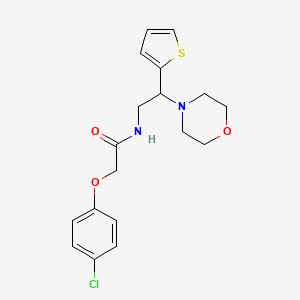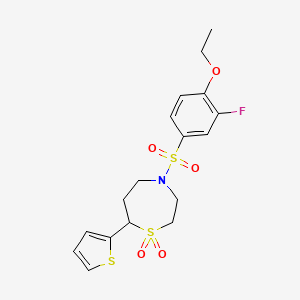![molecular formula C16H13ClN2O5 B2819584 [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 475415-63-5](/img/structure/B2819584.png)
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 2,3-dihydro-1,4-benzodioxin group, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . It also contains an amino group (-NH2), a carboxylate group (-COO-), and a chloropyridine group (a pyridine ring with a chlorine atom attached).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring. The 2,3-dihydro-1,4-benzodioxin group would contribute to the rigidity of the molecule, while the amino and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amino and carboxylate groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. Though not directly using the specified compound, the research is relevant as it investigates similar chemical structures for corrosion prevention, indicating potential applications in material science and engineering (Hu et al., 2016).
Antimicrobial and Antitumor Activity
Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones and evaluated their antibacterial and antifungal activities. They discovered that these compounds showed significant activity against various microorganisms, suggesting potential use in the development of new antimicrobial agents (Chavan & Pai, 2007).
Tyrosinase Inhibition
Kwong et al. (2017) focused on biphenyl ester derivatives as tyrosinase inhibitors. Their findings revealed significant anti-tyrosinase activities, comparable to standard inhibitors, indicating potential applications in the treatment of hyperpigmentation disorders (Kwong et al., 2017).
Orexin Receptor Antagonism
Piccoli et al. (2012) explored the effects of different compounds, including GSK1059865, on compulsive food consumption in rats, suggesting a potential role in treating eating disorders (Piccoli et al., 2012).
Synthesis and Biological Activity of Derivatives
Gouda et al. (2010) worked on synthesizing thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety. These compounds were evaluated for their antimicrobial activities, indicating potential applications in medicinal chemistry (Gouda et al., 2010).
Novel Syntheses and Docking Studies
Khidre and Radini (2021) synthesized novel thiazole derivatives incorporating pyridine moiety and assessed them as antimicrobial agents. Their study included molecular docking simulations to understand the mechanisms of action (Khidre & Radini, 2021).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets in the body to exert its effects. The 2,3-dihydro-1,4-benzodioxin group is found in some pharmaceutical compounds, so it’s possible that this compound could have biological activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-14-4-1-10(8-18-14)16(21)24-9-15(20)19-11-2-3-12-13(7-11)23-6-5-22-12/h1-4,7-8H,5-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOYCOIUJIRWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57256240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)

![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)



![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)
